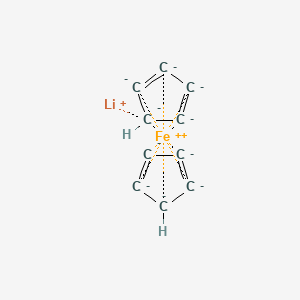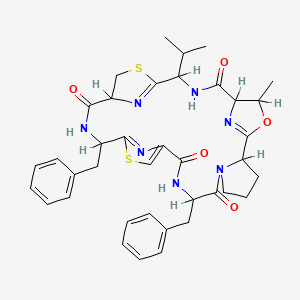
Lithium, ferrocenyl-(8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Lithium, ferrocenyl-(8CI,9CI)” is a compound with the molecular formula C10H9FeLi . It is a derivative of ferrocene, a class of organometallic compounds that have found considerable applications in various scientific disciplines .
Synthesis Analysis
Ferrocene derivatives, such as “Lithium, ferrocenyl-(8CI,9CI)”, have been synthesized by the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .Molecular Structure Analysis
The molecular structure of “Lithium, ferrocenyl-(8CI,9CI)” has been characterized by 1H NMR, 13C NMR, IR, HRMS, and elemental analysis .Chemical Reactions Analysis
Ferrocene derivatives have been used in various chemical reactions. For instance, they have been used as building blocks in the synthesis of diverse classes of organic compounds . They have also been used in the synthesis of polymers, liquid crystals, and nanoparticles with diverse electronic and magnetic properties .Physical And Chemical Properties Analysis
Ferrocene derivatives exhibit unique electronic and structural properties . They have been used in various fields due to their excellent chemical and thermal stability, solubility in organic solvents, a pair of stable redox states, rapid electron transfer, and non-toxic nature .Future Directions
Research on ferrocene-based materials such as polymers, nanocomposites, and metal-organic frameworks (MOFs) has gained momentum because of their potential application as cathodic materials in lithium-ion batteries (LIBs) owing to their low reactivity towards air, stable voltage range, and fast electrochemical kinetics . This suggests that “Lithium, ferrocenyl-(8CI,9CI)” and similar compounds may have promising future applications in the field of energy storage .
properties
IUPAC Name |
lithium;cyclopenta-1,3-diene;iron(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H.Fe.Li/c2*1-2-4-5-3-1;;/h2*1H;;/q2*-5;+2;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZDKCXBAJNJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2FeLi-7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315261 |
Source


|
| Record name | Lithium, ferrocenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium, ferrocenyl- | |
CAS RN |
1271-15-4 |
Source


|
| Record name | Lithium, ferrocenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



